molecular formula C13H19O4P B182175 4-Dimethoxyphosphoryl-1-phenylpentan-3-one CAS No. 144358-71-4

4-Dimethoxyphosphoryl-1-phenylpentan-3-one

Cat. No. B182175
M. Wt: 270.26 g/mol
InChI Key: RSQJHWWXQQRDEM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, molecular weight, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying how the compound behaves under different conditions and in the presence of other chemicals.


Scientific Research Applications

Synthesis and Structural Analysis

Dimephosphone Analogs : Researchers Buzykin et al. (2012) focused on the synthesis and structure of dimephosphone aryl- and acylhydrazones. They explored the crystalline structures, identifying the exclusive presence of the E-isomer, and the impact of substituents and solvents on the hydrazones' structures in solution. Their work highlights the complexity of dimephosphone aroylhydrazones in acid solutions, presenting various possible forms, including isomers, conformers, and a cyclic tautomer (Buzykin et al., 2012).

Antimycobacterial Activity : Buzykin et al. (2013) synthesized nicotinoyl- and isonicotinoylhydrazones of dimephosphone, revealing the presence of a single spatial form of the EC=N isomer in crystals. The dimephosphone pyridinoylhydrazones exhibited high antimycobacterial activity and low toxicity, existing as a mixture of amide conformers of a single EC=N isomer in various solvents. Their findings contribute valuable insights into the potential medical applications of dimephosphone derivatives (Buzykin et al., 2013).

Chemical Properties and Reactions

Organophosphorus Compounds : Zhang et al. (2010) highlighted the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction. Their approach is characterized by high selectivity and mild reaction conditions, marking a significant advancement in the synthesis of these compounds (Zhang et al., 2010).

Conformational Analysis and Intramolecular Hydrogen Bonding : The study conducted by Afzali et al. (2014) delved into the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione. They utilized various computational methods and experimental results to examine different cis-enol forms, revealing insights into the molecule's stability and hydrogen bond strength. This research adds depth to our understanding of the chemical behavior and properties of similar compounds (Afzali et al., 2014).

Biological Activities

Antifungal Activities : Jiao et al. (2012) explored the crystal structures and antifungal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols. Their work extends the understanding of the biological activity of the 1,3-diol moiety, providing valuable data on the fungicidal properties of these compounds against several fungal species. The findings present a potential pathway for the development of new antifungal agents (Jiao et al., 2012).

Safety And Hazards

This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.


Future Directions

This involves predicting or proposing future studies that could be done with the compound. This could be based on the current findings and the existing gaps in the knowledge about the compound.


Please consult with a chemistry professional or a reliable source for detailed and accurate information.


properties

IUPAC Name

4-dimethoxyphosphoryl-1-phenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQJHWWXQQRDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate

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